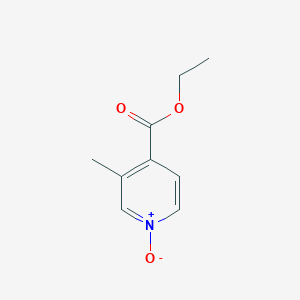

3-Methylpyridine-4-carboxylic acid ethyl ester N-oxide

Description

3-Methylpyridine-4-carboxylic acid ethyl ester N-oxide (CAS: 301666-87-5) is a pyridine-derived compound characterized by a carboxylic acid ethyl ester substituent at the 4-position, a methyl group at the 3-position, and an N-oxide functional group on the pyridine ring. Its molecular formula is C₉H₁₁NO₃, with a molecular weight of 181.19 g/mol . This compound belongs to the class of pyridine carboxylic acid N-oxide esters, which are of interest in agricultural chemistry due to their herbicidal properties. Specifically, it is utilized as a precursor or active ingredient in formulations combining pyridine carboxylic acid herbicides with auxin transport inhibitors, applied at rates ranging from 5–40 g acid equivalent per hectare (g ae/ha) .

Properties

CAS No. |

301666-87-5 |

|---|---|

Molecular Formula |

C9H11NO3 |

Molecular Weight |

181.19 g/mol |

IUPAC Name |

ethyl 3-methyl-1-oxidopyridin-1-ium-4-carboxylate |

InChI |

InChI=1S/C9H11NO3/c1-3-13-9(11)8-4-5-10(12)6-7(8)2/h4-6H,3H2,1-2H3 |

InChI Key |

ZPXIZRCAMSAMRU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=[N+](C=C1)[O-])C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylpyridine-4-carboxylic acid ethyl ester N-oxide typically involves the oxidation of 3-Methylpyridine-4-carboxylic acid ethyl ester. The oxidation can be achieved using various oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures .

Industrial Production Methods

This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques .

Chemical Reactions Analysis

Substitution Reactions

The N-oxide group in pyridine derivatives undergoes nucleophilic substitution via addition-elimination (AE) or elimination-addition (EA) mechanisms . For 3-methylpyridine-4-carboxylic acid ethyl ester N-oxide, substitution reactions may occur at the N-oxide position or other reactive sites.

-

Phosphorus Reagents :

Pyridine N-oxides react with phosphorus oxychloride (POCl₃) or phosphorus tribromide (PBr₃) to replace the N-oxide group with halides. For example, ethyl 4-chloro-3-pyridylacetate N-oxide reacts with PBr₃ to form the brominated derivative . This suggests analogous reactivity for the target compound, potentially yielding chlorinated or brominated pyridines.Reagent Product Conditions Yield POCl₃ 3-Methyl-4-chloropyridine Reflux, DMF/THF – PBr₃ 3-Methyl-4-bromopyridine Reflux, DMF/THF – Note: Yields are not explicitly reported for this specific compound but inferred from similar systems .

Ester Hydrolysis

The ethyl ester group undergoes saponification under basic conditions to form the carboxylic acid. For example, ethyl pyridinecarbinol esters are hydrolyzed using NaOH in aqueous solution, yielding the corresponding acid .

-

Reaction :

This step is critical for isolating the free acid, which may further participate in subsequent reactions .

Deoxygenation of the N-Oxide Group

Pyridine N-oxides can be reduced to pyridines using iron (Fe) and glacial acetic acid or phosphorus trihalides . For instance, 4-nitro-3-methylpyridine N-oxide is reduced to 4-nitro-3-methylpyridine with Fe/HAc . Applying similar conditions to the target compound would yield 3-methylpyridine-4-carboxylic acid ethyl ester.

-

Mechanism :

The reduction involves protonation of the N-oxide oxygen, followed by elimination of water and subsequent reduction of the nitrogen .

Metal-Catalyzed Oxidations

While not directly demonstrated for this compound, pyridine derivatives with methyl substituents undergo aerobic oxidation using N-hydroxyphthalimide (NHPI) and Co/Mn catalysts. For example, 3-methylpyridine is oxidized to 3-pyridinecarboxylic acid under similar conditions . If the ethyl ester is hydrolyzed to the acid, it could potentially undergo analogous oxidation to form higher oxidized derivatives (e.g., pyridinecarboxylic acid).

Radical Reactions

Pyridine N-oxides participate in photochemical perfluoroalkylation via electron transfer. For instance, pyridine N-oxide derivatives act as electron donors in radical reactions with trifluoroacetic anhydride (TFAA) . The target compound’s N-oxide group may enable similar reactivity, though specific examples are not detailed in the sources.

Coupling Reactions

Functionalization of pyridine N-oxides via amide coupling or cross-coupling is reported. For example, 3-methylpyridine N-oxide undergoes PIII/PV-catalyzed coupling with amines or acids to form substituted products . This suggests that the ethyl ester N-oxide could engage in analogous transformations, though steric hindrance from the ester group may influence regioselectivity .

Key Observations and Limitations

-

Regioselectivity : Substitution reactions depend on the electronic and steric environment. The methyl group at position 3 and the ester at position 4 may direct reactivity to specific sites .

-

Scalability : Hydrolysis and substitution reactions (e.g., with PBr₃) are scalable, as demonstrated in similar systems .

-

Toxicity : The use of reagents like POCl₃ or TFAA requires careful handling due to their corrosive nature .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of pyridine compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain pyridine derivatives can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The incorporation of the N-oxide functionality enhances the bioactivity of these compounds .

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several derivatives of 3-methylpyridine-4-carboxylic acid ethyl ester N-oxide against Escherichia coli and Staphylococcus aureus. The results demonstrated that modifications to the structure could lead to enhanced potency, suggesting potential for development as new antimicrobial agents.

Anticancer Properties

The compound has also been investigated for its anticancer properties. In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines, making them candidates for further development in cancer therapy .

Case Study: Cytotoxicity Against Cancer Cells

In a hit-to-lead program, derivatives of 3-methylpyridine-4-carboxylic acid ethyl ester N-oxide were synthesized and screened for cytotoxicity against various tumorigenic cell lines. One derivative exhibited selective cytotoxicity, highlighting the potential for these compounds in targeted cancer therapies.

Herbicidal Activity

Pyridine derivatives have been explored for their herbicidal properties. The ability to inhibit specific enzymes in plants makes them suitable candidates for developing new herbicides .

Case Study: Herbicide Development

Research focused on the herbicidal effects of 3-methylpyridine-4-carboxylic acid ethyl ester N-oxide on common agricultural weeds. Field trials indicated effective weed control with minimal phytotoxicity to crops, suggesting its viability as an environmentally friendly herbicide.

Functionalization of Nanoparticles

The functionalization of nanoparticles with organic compounds like 3-methylpyridine-4-carboxylic acid ethyl ester N-oxide has been studied for enhancing their catalytic properties. This application is particularly relevant in the field of nanotechnology where modified nanoparticles are used in various catalytic processes .

Case Study: Catalytic Applications

A study demonstrated the use of iron oxide nanoparticles functionalized with 3-methylpyridine-4-carboxylic acid ethyl ester N-oxide as catalysts in organic reactions. The functionalized nanoparticles showed improved reactivity and selectivity compared to unmodified counterparts.

Mechanism of Action

The mechanism of action of 3-Methylpyridine-4-carboxylic acid ethyl ester N-oxide involves its interaction with molecular targets through its N-oxide functional group. This group can participate in redox reactions, influencing various biochemical pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with nucleophiles and electrophiles in biological systems .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations

Substituent Position and Bulk: The 2,4-dimethyl analogue (C₁₀H₁₃NO₃) features an additional methyl group at the 2-position compared to the target compound. The 4-chloro derivative (C₆H₆ClNO) replaces the carboxylic acid ethyl ester with a chlorine atom, shifting its reactivity toward electrophilic substitution reactions. This compound is less likely to exhibit herbicidal activity due to the absence of the carboxylic ester moiety critical for auxin mimicry .

Functional Group Variations :

- N-Oxide vs. Tertiary Amine : N-Oxides (e.g., target compound) exhibit higher polarity and stability compared to tertiary amines, influencing their environmental persistence and bioavailability .

- Ester vs. Dihydropyridine : The dihydropyridine dicarboxylate (C₁₉H₂₂ClN₂O₅) contains a reduced pyridine ring, making it prone to oxidation. Such structural differences render it pharmacologically active (e.g., calcium channel modulation) rather than herbicidal.

Physicochemical and Application-Specific Comparisons

Solubility and Reactivity

- The target compound’s ethyl ester group confers moderate lipophilicity, balancing soil adsorption and mobility in agricultural applications. In contrast, methyl esters (hypothetical analogues) would exhibit higher water solubility but faster degradation .

- Chlorinated analogues (e.g., 4-chloro-3-methylpyridine 1-oxide) display stronger electrophilicity at the 4-position, favoring nucleophilic aromatic substitution, whereas the ethyl ester group in the target compound facilitates hydrolysis under alkaline conditions.

Biological Activity

3-Methylpyridine-4-carboxylic acid ethyl ester N-oxide (CAS Number: 301666-87-5) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its biological properties, synthesis, and applications based on diverse sources.

- Molecular Formula : C₉H₁₁NO₃

- Molecular Weight : 181.19 g/mol

- Purity : ≥95%

The synthesis of 3-Methylpyridine-4-carboxylic acid ethyl ester N-oxide typically involves methods that introduce the N-oxide functional group into pyridine derivatives. This compound can act as an organocatalyst due to the unique properties of the N-oxide group, which allows it to function as a Lewis base and hydrogen bond acceptor. The intrinsic polarity of the N→O bond plays a critical role in its reactivity and interaction with biological targets .

Antimicrobial Properties

Research indicates that pyridine derivatives, including 3-Methylpyridine-4-carboxylic acid ethyl ester N-oxide, exhibit significant antimicrobial activities. The presence of various substituents on the pyridine ring can enhance these properties. For instance, compounds with alkyl chains have shown promising antibacterial effects against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Antiviral Activities

The compound's structural features may also contribute to antiviral activities. Pyridine derivatives have been explored for their potential against viral infections, particularly in the context of emerging pathogens like SARS-CoV-2. The modification of the pyridine nucleus has been shown to improve efficacy against viral strains .

Table 1: Biological Activity of Pyridine Derivatives

| Compound | Activity Type | Target Organism | MIC (μM) |

|---|---|---|---|

| 3-Methylpyridine-4-carboxylic acid ethyl ester N-oxide | Antimicrobial | S. aureus | 3.08 |

| 3-Methylpyridine-4-carboxylic acid ethyl ester N-oxide | Antiviral | SARS-CoV-2 | TBD |

| Other Pyridine Derivative X | Antimicrobial | E. coli | 2.18 |

The above table summarizes findings related to the antimicrobial activity of various pyridine derivatives, including the target organisms and minimum inhibitory concentrations (MIC). While specific data for 3-Methylpyridine-4-carboxylic acid ethyl ester N-oxide against viral strains is still being investigated, its structural analogs have shown promise.

Applications in Drug Development

Pyridine derivatives are increasingly recognized as valuable scaffolds in drug development due to their diverse biological activities. The N-oxide functionality enhances their potential as prodrugs or intermediates in synthetic pathways for pharmaceutical compounds . The exploration of these compounds is crucial for developing new therapeutic agents.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 3-methylpyridine-4-carboxylic acid ethyl ester N-oxide, and how do reaction conditions influence yield and purity?

- Methodology : A common approach involves the oxidation of the pyridine ring using peracetic acid at elevated temperatures (e.g., 90°C) to form the N-oxide derivative. For example, analogous syntheses of pyridine N-oxides start with ethyl ester precursors, where oxidation is performed under reflux with peracetic acid . Post-synthesis, purification via recrystallization (e.g., slow diffusion of diethyl ether into methanol) is critical to obtain high-purity crystals. Yield optimization requires precise stoichiometric control of oxidizing agents and inert atmospheres to prevent side reactions.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of 3-methylpyridine-4-carboxylic acid ethyl ester N-oxide?

- Methodology :

- NMR : Use - and -NMR (400 MHz) with (CD)SO as the solvent to confirm the N-oxide formation. Key shifts include downfield signals for the N-oxide oxygen (δ 8.5–9.5 ppm for adjacent protons) .

- FTIR : Look for characteristic C=O ester stretches (~1730 cm) and N-O stretches (~1250–1300 cm) .

- Mass Spectrometry : High-resolution ESI-MS can confirm molecular ion peaks and fragmentation patterns, with careful attention to isotopic clusters for halogenated analogs .

Q. How can researchers validate the absence of residual solvents or byproducts in synthesized batches?

- Methodology : Combine gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (GC-MS) to identify volatile impurities. For non-volatile byproducts, HPLC with UV/Vis detection (e.g., C18 columns, acetonitrile/water gradients) is recommended. Elemental analysis (CHNS-O) ensures stoichiometric consistency .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for N-oxide derivatives, such as discrepancies in bond lengths or lattice parameters?

- Methodology : Single-crystal X-ray diffraction (SCXRD) at low temperatures (e.g., 150 K) minimizes thermal motion artifacts. For ambiguous data, refine structures using dual-space methods (e.g., SHELXT) and validate via R-factor convergence (<5%). If contradictions persist, cross-validate with DFT calculations (e.g., B3LYP/6-31G*) to compare theoretical and experimental geometries .

Q. How does the N-oxide moiety influence the compound’s reactivity in cross-coupling reactions or biological interactions?

- Methodology : The N-oxide group enhances electron density on the pyridine ring, facilitating electrophilic substitutions. For Suzuki-Miyaura couplings, pre-coordinate the N-oxide with Pd catalysts (e.g., Pd(OAc)) to improve regioselectivity. In biological studies, the N-oxide can act as a hydrogen bond acceptor, altering binding affinities to targets like thrombin or cytochrome P450 enzymes .

Q. What are the challenges in analyzing enantiomeric purity of chiral N-oxide derivatives, and how can they be addressed?

- Methodology : Chiral HPLC using polysaccharide-based columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases resolves enantiomers. For low solubility, derivatize with chiral auxiliaries (e.g., Mosher’s acid) and analyze via -NMR. Alternatively, use enantioselective esterases (e.g., from Pyrobaculum calidifontis) for kinetic resolution, monitoring conversion rates via polarimetry .

Q. How do crystal packing interactions (e.g., π-stacking, hydrogen bonds) affect the stability and bioavailability of this compound?

- Methodology : SCXRD reveals intermolecular interactions, such as π-π stacking between pyridine rings or hydrogen bonds involving the N-oxide. Solubility studies in biorelevant media (e.g., FaSSIF) correlate crystal packing with dissolution rates. To enhance bioavailability, co-crystallize with co-formers (e.g., succinic acid) to disrupt tight packing .

Data Analysis and Experimental Design

Q. How should researchers design stability studies to assess degradation pathways of 3-methylpyridine-4-carboxylic acid ethyl ester N-oxide under varying pH and temperature conditions?

- Methodology :

- Forced Degradation : Expose the compound to 0.1 M HCl (acidic), 0.1 M NaOH (basic), and HO (oxidative) at 40–60°C. Monitor via HPLC-PDA for new peaks.

- Kinetic Analysis : Use Arrhenius plots to extrapolate shelf-life under standard storage conditions. Identify degradation products via LC-MS/MS and propose mechanisms (e.g., hydrolysis of the ester group under basic conditions) .

Q. What statistical approaches are recommended for reconciling conflicting bioactivity data across different assays or cell lines?

- Methodology : Apply multivariate analysis (e.g., PCA) to identify assay-specific variables (e.g., cell membrane permeability, enzyme expression levels). Validate using orthogonal assays (e.g., SPR for binding affinity vs. cellular IC). Use Bayesian meta-analysis to weight data by assay reliability and sample size .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.